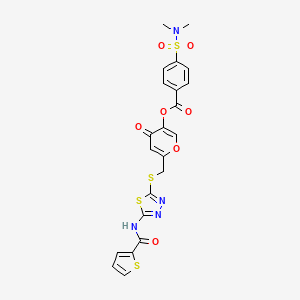
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C22H18N4O7S4 and its molecular weight is 578.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, thiadiazole moiety, and sulfonamide functionality. These components contribute to its diverse biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.
- Molecular Formula: C20H12N4O7S3
- Molecular Weight: 516.52 g/mol
- IUPAC Name: [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate
Biological Activity Overview
The biological activity of this compound stems from its structural components:
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran | Pyran ring structure | Antifungal activity |
| Benzoate | Ester functionality | Diverse biological effects |
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.
The interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity. This is crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Case Studies and Research Findings
-
Antimicrobial Activity
- A study highlighted the antimicrobial properties of thiadiazole derivatives, indicating that modifications in their structure can enhance efficacy against various pathogens .
- Compounds similar to 4-oxo-6 have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.
-
Antifungal Properties
- Research has demonstrated that pyran-based compounds exhibit antifungal activity. The presence of the pyran ring in this compound may contribute to its effectiveness against fungal strains.
-
Anticancer Potential
- The structural combination of thiadiazole and pyran has been linked to cytotoxicity against tumor cells. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells.
Synthesis Pathways
The synthesis of 4-oxo-6 involves several steps that highlight the versatility of synthetic pathways available for creating complex heterocyclic compounds. These methods are essential for developing derivatives that may exhibit improved biological properties or altered pharmacokinetics.
特性
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O7S4/c1-26(2)37(30,31)15-7-5-13(6-8-15)20(29)33-17-11-32-14(10-16(17)27)12-35-22-25-24-21(36-22)23-19(28)18-4-3-9-34-18/h3-11H,12H2,1-2H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKMADZKHKAJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O7S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













